2-Amino-N-benzyl-N-ethyl-3-methylbutanamide hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Amino-N-benzyl-N-ethyl-3-methylbutanamide hydrochloride is related to functionalized amino acids (FAAs) but differs by the absence of the terminal N-acetyl group . More detailed structural analysis would require specific spectroscopic data which is not available in the search results.Scientific Research Applications
Anticonvulsant and Pain-Attenuating Properties
2-Amino-N-benzyl-N-ethyl-3-methylbutanamide hydrochloride has been investigated for its potential in the treatment of neurological conditions. Research has demonstrated that primary amino acid derivatives (PAADs), including structures similar to 2-Amino-N-benzyl-N-ethyl-3-methylbutanamide, exhibit pronounced activities in anticonvulsant models and neuropathic pain models. Specifically, modifications at the 4'-N'-benzylamide site of these compounds have shown that electron-withdrawing groups can retain activity, leading to significant improvements in anticonvulsant activity. These findings suggest that such compounds represent a novel class of anticonvulsants with potential pain-attenuating properties (King et al., 2011).
Pharmacological Characterization for Preterm Labor Treatment
Although not directly related to this compound, research on structurally diverse compounds has expanded into pharmacological domains such as the treatment of preterm labor. Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) Amino]cyclohexyl}benzoate Hydrochloride, a potent and selective β3-adrenoceptor agonist, exemplifies the exploration into compounds for preterm labor management, showcasing the breadth of scientific research applications beyond the central nervous system (Croci et al., 2007).
Structural Parameters Influencing Activity
Further studies on 2-Amino-N-benzyl-N-ethyl-3-methylbutanamide and related compounds have focused on defining the structural parameters critical for their anticonvulsant activity. By systematically modifying the (R)-N'-benzyl 2-amino-3-methylbutanamide structure, researchers have identified specific structural components that are crucial for maximizing anticonvulsant effects. This research underscores the importance of structural considerations in the development of new therapeutic agents (King et al., 2011).
Mechanism of Action
Target of action
“2-Amino-N-benzyl-N-ethyl-3-methylbutanamide hydrochloride” is an amine, a class of compounds that are derivatives of ammonia. In these compounds, one or more hydrogen atoms are replaced by hydrocarbon groups . Amines can interact with a variety of biological targets, including proteins, receptors, and enzymes, depending on their structure and functional groups.
Biochemical Analysis
Biochemical Properties
2-Amino-N-benzyl-N-ethyl-3-methylbutanamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, thereby affecting their function. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular processes, which may have implications for its use in prolonged studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, it can affect the activity of enzymes involved in the synthesis and breakdown of key metabolites, thereby influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall activity and function, as well as its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall function .
Properties
IUPAC Name |
2-amino-N-benzyl-N-ethyl-3-methylbutanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.ClH/c1-4-16(14(17)13(15)11(2)3)10-12-8-6-5-7-9-12;/h5-9,11,13H,4,10,15H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDUONXIKOOVGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C(C(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236272-31-3 | |
Record name | Butanamide, 2-amino-N-ethyl-3-methyl-N-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1236272-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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